methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
Description
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a carbamate derivative characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl carbamate moiety at the 3-methyl position. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFQKXJNUOQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)OC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various organic reactions allows chemists to create diverse molecular architectures, which are crucial for drug discovery and development.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its enzyme inhibition and receptor binding properties. The unique structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Agricultural Science
This compound is also utilized in the production of agrochemicals , particularly as a pesticide or herbicide. Its effectiveness in controlling pests and promoting plant growth makes it valuable in agricultural applications.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways related to diabetes management. The compound showed significant potency compared to existing inhibitors, suggesting its potential as a therapeutic agent.
Case Study 2: Agrochemical Efficacy
In agricultural trials, this compound was tested against common pests affecting crops. Results indicated a marked reduction in pest populations, confirming its efficacy as an agrochemical agent.
Mechanism of Action
The mechanism of action of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate derivatives exhibit diverse biological activities influenced by their substituents. Below, methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is compared with key analogs, focusing on structural features, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Observations:
Core Structure Influence: Pyrazole vs. Benzimidazole: The target compound’s pyrazole core may offer different binding kinetics compared to benzimidazole-based fungicides (e.g., benomyl, carbendazim). Pyrazoles are known for their role in inhibiting enzymes like succinate dehydrogenase in pests, whereas benzimidazoles disrupt microtubule assembly .
Functional Group Impact: Carbamate Position: The 3-methyl carbamate in the target compound contrasts with benomyl’s 2-carbamate and asulam’s sulfonamide-linked carbamate. Positional differences influence steric accessibility and metabolic degradation rates. tert-Butyl vs. Methyl Carbamate: tert-Butyl carbamates (e.g., in ) exhibit greater steric hindrance, which may reduce hydrolysis rates compared to methyl carbamates, affecting bioavailability .
In contrast, asulam’s sulfonamide group enables selective herbicidal action by mimicking folate precursors .
Research Findings and Hypotheses
- Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism, a common degradation pathway for pesticidal carbamates. This could extend the compound’s half-life in field applications .
- Synthetic Pathways : Analogous to tert-butyl carbamate syntheses (), the target compound could be synthesized via nucleophilic substitution or coupling reactions, leveraging pyrazole precursors and methyl chloroformate .
- Toxicity Profile : Structural similarities to saxitoxin (a neurotoxin with a carbamate group, ) warrant caution in evaluating the compound’s safety, particularly regarding acetylcholinesterase inhibition .
Biological Activity
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C₈H₁₂N₂O₂
- SMILES : CN1C(=CC(=N1)CO)C2CC2
- InChI : InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds in the pyrazole class have shown activity as inhibitors of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacteria .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may enhance synaptic plasticity and memory retention in animal models, indicating potential applications in cognitive enhancement therapies .
Case Studies and Experimental Data
A series of studies have investigated the biological effects of related pyrazole derivatives:
Pharmacokinetic Studies
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable properties that could support its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
